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5-Amino-1-(2-hydroxyethyl)-1H-

pyrazole-4-carboxylic acid

Cat. No.: B1267398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatility in

targeting a wide array of biological entities. A critical determinant of a pyrazole derivative's

potency and selectivity is the nature of the substituent at the N1 position. This guide provides a

comparative analysis of how different N1-substituents impact the biological activity of pyrazole-

based compounds, with a focus on their role as kinase inhibitors and anticancer agents. The

information presented herein is supported by experimental data from peer-reviewed studies to

aid in the rational design of novel therapeutics.

Unveiling the Impact of N1-Substitution: A Data-
Driven Comparison
The strategic modification of the N1-substituent on the pyrazole ring has been shown to

significantly influence the inhibitory activity of these compounds against various biological

targets. The following tables summarize the structure-activity relationship (SAR) of N1-

substituted pyrazoles against hematopoietic progenitor kinase 1 (HPK1), a key regulator of T-

cell signaling, and their anti-proliferative effects on different cancer cell lines.

Table 1: Comparative Activity of N1-Substituted Pyrazoles as HPK1 Kinase Inhibitors
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Compound ID N1-Substituent
HPK1 IC50
(nM)

LCK IC50 (nM)

T-cell IL-2
Secretion
Assay (% of
control)

1 -H >10000 >10000 -

2 -CH3 6 500 100

3 -CH2CH3 15 800 95

4 -CH2CHF2 <3 >1000 110

5 -CH2CF3 10 900 105

6 -cyclopropyl 25 >1000 90

7 -phenyl 150 2500 70

8 -4-fluorophenyl 80 1800 85

Data synthesized from a study on pyrazine carboxamide pyrazoles as selective HPK1

inhibitors.[1]

Table 2: Anti-proliferative Activity of N1-Substituted Pyrazoles in Cancer Cell Lines

Compound ID N1-Substituent
HCT116 (Colon
Cancer) IC50
(µM)

MCF7 (Breast
Cancer) IC50
(µM)

A549 (Lung
Cancer) IC50
(µM)

9 -H >100 >100 >100

10 -CH3 7.76 9.76 15.2

11 -CH2CH2OH 12.5 18.3 25.1

12 -phenyl 5.2 8.1 11.4

13 -4-chlorophenyl 2.8 4.5 7.9

14
-4-

methoxyphenyl
6.9 10.2 14.8
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Data compiled from various studies on the anticancer activities of pyrazole derivatives.[2][3]

Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed

methodologies for the key experiments are outlined below.

In Vitro Kinase Inhibition Assay (Example: HPK1)
Reagents and Materials: Recombinant human HPK1 enzyme, LCK enzyme (for selectivity

profiling), ATP, appropriate peptide substrate (e.g., myelin basic protein), kinase buffer (e.g.,

Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

Procedure:

A solution of the test compound is prepared in DMSO and serially diluted.

The kinase reaction is initiated by adding the HPK1 enzyme to a mixture of the test

compound, peptide substrate, and ATP in the kinase buffer.

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration

(e.g., 60 minutes).

The kinase activity is measured by quantifying the amount of ADP produced using a

luminescence-based detection reagent.

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by

50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Selectivity is assessed by performing the same assay with other kinases, such as LCK.

Cell Proliferation (MTT) Assay
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF7, A549) are cultured in an

appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and

antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Procedure:
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Cells are seeded in 96-well plates at a predetermined density and allowed to adhere

overnight.

The cells are then treated with various concentrations of the test compounds (dissolved in

DMSO and diluted in culture medium) for a specified period (e.g., 72 hours).

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) is added to each well.

The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the

yellow MTT to purple formazan crystals.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic

isopropanol).

The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

The percentage of cell viability is calculated relative to untreated control cells, and the

IC50 value is determined from the dose-response curve.

Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate

a generic kinase signaling pathway targeted by pyrazole inhibitors and a typical experimental

workflow for their evaluation.
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Caption: Experimental workflow for the development of N1-substituted pyrazole inhibitors.
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Caption: Generic MAP kinase signaling pathway inhibited by N1-substituted pyrazoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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